molecular formula C14H15N3O5 B14487932 Carbonic acid, 1-methyl-1-(1-methyl-2-nitro-1H-imidazol-5-yl)ethyl phenyl ester CAS No. 64323-88-2

Carbonic acid, 1-methyl-1-(1-methyl-2-nitro-1H-imidazol-5-yl)ethyl phenyl ester

Cat. No.: B14487932
CAS No.: 64323-88-2
M. Wt: 305.29 g/mol
InChI Key: KUOKVKLNRUSHGT-UHFFFAOYSA-N
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Description

Carbonic acid, 1-methyl-1-(1-methyl-2-nitro-1H-imidazol-5-yl)ethyl phenyl ester is a complex organic compound that features a unique combination of functional groups. This compound is part of the imidazole family, which is known for its diverse chemical and biological properties. The presence of the nitro group and the ester linkage in its structure makes it a compound of interest in various fields of research, including medicinal chemistry and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbonic acid, 1-methyl-1-(1-methyl-2-nitro-1H-imidazol-5-yl)ethyl phenyl ester typically involves multi-step organic reactionsThe Debus-Radziszewski synthesis and the Wallach synthesis are often employed for the formation of the imidazole ring . The nitro group can be introduced via nitration reactions using reagents such as nitric acid and sulfuric acid under controlled conditions . The final esterification step involves the reaction of the imidazole derivative with phenyl chloroformate in the presence of a base like triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. The optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis while maintaining product purity and minimizing by-products .

Chemical Reactions Analysis

Types of Reactions

Carbonic acid, 1-methyl-1-(1-methyl-2-nitro-1H-imidazol-5-yl)ethyl phenyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of carbonic acid, 1-methyl-1-(1-methyl-2-nitro-1H-imidazol-5-yl)ethyl phenyl ester involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The imidazole ring can interact with enzymes and receptors, modulating their activity and influencing biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Carbonic acid, 1-methyl-1-(1-methyl-2-nitro-1H-imidazol-5-yl)ethyl phenyl ester is unique due to its combination of a nitro group and an ester linkage, which imparts distinct chemical reactivity and potential biological activities. This makes it a valuable compound for research and development in various scientific fields .

Properties

CAS No.

64323-88-2

Molecular Formula

C14H15N3O5

Molecular Weight

305.29 g/mol

IUPAC Name

2-(3-methyl-2-nitroimidazol-4-yl)propan-2-yl phenyl carbonate

InChI

InChI=1S/C14H15N3O5/c1-14(2,11-9-15-12(16(11)3)17(19)20)22-13(18)21-10-7-5-4-6-8-10/h4-9H,1-3H3

InChI Key

KUOKVKLNRUSHGT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CN=C(N1C)[N+](=O)[O-])OC(=O)OC2=CC=CC=C2

Origin of Product

United States

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